molecular formula C8H6Cl3NO B14734289 2-(Trichloromethyl)benzamide CAS No. 3199-12-0

2-(Trichloromethyl)benzamide

Cat. No.: B14734289
CAS No.: 3199-12-0
M. Wt: 238.5 g/mol
InChI Key: IZWNPFDXQYVCNS-UHFFFAOYSA-N
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Description

2-(Trichloromethyl)benzamide is an organic compound with the molecular formula C8H6Cl3NO It is characterized by the presence of a benzamide group substituted with a trichloromethyl group at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trichloromethyl)benzamide typically involves the reaction of 2-(Trichloromethyl)benzoic acid with ammonia or an amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process often includes steps such as purification through recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Trichloromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The trichloromethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: Reduction of the trichloromethyl group can yield a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed:

    Oxidation: 2-(Carboxymethyl)benzamide.

    Reduction: 2-(Methyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(Trichloromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Trichloromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

    2-(Trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a trichloromethyl group.

    2-(Methyl)benzamide: Lacks the halogen atoms, resulting in different chemical reactivity and biological activity.

    2-(Chloromethyl)benzamide: Contains only one chlorine atom, leading to distinct properties compared to 2-(Trichloromethyl)benzamide.

Uniqueness: this compound is unique due to the presence of three chlorine atoms in the trichloromethyl group, which significantly influences its chemical reactivity and biological interactions. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

3199-12-0

Molecular Formula

C8H6Cl3NO

Molecular Weight

238.5 g/mol

IUPAC Name

2-(trichloromethyl)benzamide

InChI

InChI=1S/C8H6Cl3NO/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H2,12,13)

InChI Key

IZWNPFDXQYVCNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)C(Cl)(Cl)Cl

Origin of Product

United States

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